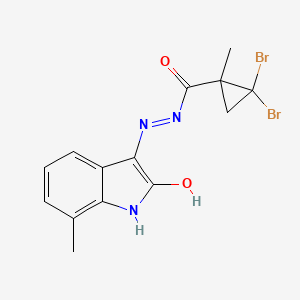
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N'-(3-METHYLBENZOYL)UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(3-METHYLBENZOYL)UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzoyl group attached to a urea moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(3-METHYLBENZOYL)UREA typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Attachment of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the triazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Urea Moiety: The final step involves the reaction of the triazole-benzoyl intermediate with an isocyanate compound to form the urea linkage.
Industrial Production Methods
Industrial production of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(3-METHYLBENZOYL)UREA may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(3-METHYLBENZOYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The triazole and benzoyl groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole-N-oxides, while reduction may produce triazole-amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(3-METHYLBENZOYL)UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(3-METHYLBENZOYL)UREA involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzoyl and urea groups may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA: Similar structure with a different position of the methyl group on the benzoyl ring.
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(3-CHLOROBENZOYL)UREA: Similar structure with a chlorine substituent on the benzoyl ring.
Uniqueness
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(3-METHYLBENZOYL)UREA is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1,2,4-triazol-4-yl)carbamoyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-5-4-6-11(7-8)12(19)14-13(20)17-18-9(2)15-16-10(18)3/h4-7H,1-3H3,(H2,14,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXMFYHFQVFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NN2C(=NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{[4-(Diethylamino)phenyl]methylidene}-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]acetohydrazide](/img/structure/B6064144.png)
![1-[2-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6064151.png)
![4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B6064156.png)
![[3-(Methoxymethyl)piperidin-1-yl]-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone](/img/structure/B6064164.png)
![N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide](/img/structure/B6064178.png)

![N-[(FURAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B6064189.png)
![5-methyl-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6064194.png)
![methyl 4-(5-methyl-4-{[3-(3-phenylpropanoyl)-1-piperidinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6064206.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B6064215.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6064220.png)
![4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol](/img/structure/B6064236.png)
![3-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B6064246.png)
![N-(4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6064251.png)
